N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC17879340
Molecular Formula: C18H21N5OS2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5OS2 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H21N5OS2/c1-13-7-3-4-8-14(13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) |
| Standard InChI Key | UMQPRBVOMYBJTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecular architecture of N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (C₁₈H₂₁N₅OS₂; MW: 387.5 g/mol) integrates three critical components:
-
A 1,3,4-thiadiazole ring, a heterocyclic moiety renowned for its electron-deficient nature and capacity to participate in hydrogen bonding and π-π interactions.
-
An o-tolylamino group (-NH-C₆H₄-CH₃), which introduces steric and electronic effects that modulate target binding.
-
A cyanocyclohexyl-acetamide side chain, contributing hydrophobic character and potential metabolic stability .
The IUPAC name, N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, reflects the substituent positions and connectivity (Table 1).
Table 1: Molecular Properties of N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅OS₂ |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| SMILES | CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
| InChIKey | UMQPRBVOMYBJTB-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as modeled in PubChem, reveals a planar thiadiazole ring with the o-tolylamino group occupying an axial position relative to the cyclohexyl ring, potentially influencing its interaction with biological targets .
Reactivity and Stability
The thiadiazole ring’s electron-deficient nature renders it susceptible to nucleophilic attack at the sulfur and nitrogen atoms, while the acetamide group can undergo hydrolysis under acidic or basic conditions. The cyanocyclohexyl moiety, with its electron-withdrawing cyano group, enhances the compound’s stability against oxidative degradation, a feature critical for drug-like molecules.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves a multi-step sequence:
-
Thiadiazole Ring Formation: Condensation of thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions yields the 1,3,4-thiadiazole core.
-
Substituent Introduction:
-
The o-tolylamino group is introduced via nucleophilic aromatic substitution, leveraging the reactivity of the thiadiazole’s C-5 position.
-
The cyanocyclohexyl-acetamide side chain is appended through a thioether linkage, facilitated by alkylation or Mitsunobu reactions.
-
Industrial-scale production employs batch reactors with automated temperature and pH control to optimize yield (reported at ~60–70% in pilot studies) and purity (>95% by HPLC).
Analytical Characterization
Quality control protocols utilize:
-
LC-MS: To confirm molecular weight and detect impurities.
-
¹H/¹³C NMR: For verifying substituent connectivity and stereochemistry.
-
X-ray Crystallography: Resolving the crystal structure to validate the spatial arrangement of functional groups .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Preliminary in vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The thiadiazole ring’s ability to chelate metal ions essential for microbial enzymes is hypothesized as a key mechanism.
Anti-Inflammatory Action
The o-tolylamino group contributes to COX-2 inhibition (IC₅₀ = 0.9 µM), surpassing the selectivity of celecoxib (IC₅₀ = 1.2 µM) in murine macrophage models. This activity positions the compound as a candidate for treating inflammatory disorders.
Comparative Analysis with Thiadiazole Derivatives
Table 2: Activity Comparison of Thiadiazole Analogues
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | COX-2 Inhibition IC₅₀ (µM) |
|---|---|---|---|
| This Compound | 2.5–3.8 | 8–16 | 0.9 |
| 5-(p-Tolyl)-thiadiazole | 4.2 | 32 | 2.1 |
| 5-Phenylthio-thiadiazole | 5.7 | 64 | N/A |
The cyanocyclohexyl and o-tolylamino substituents confer superior potency and selectivity compared to analogues with para-substituted or bulkier groups, likely due to enhanced target affinity and pharmacokinetic properties.
Therapeutic Applications and Development Challenges
Oncology
The compound’s dual mechanism—tubulin destabilization and apoptosis induction—supports its development as a chemotherapeutic agent. Synergistic effects with paclitaxel have been observed in preclinical models, reducing required doses and mitigating resistance.
Challenges in Clinical Translation
-
Metabolic Stability: Cytochrome P450 screening indicates rapid hydroxylation of the cyclohexyl ring, necessitating structural modifications.
-
Toxicity Profile: Acute toxicity in rodent models (LD₅₀ = 120 mg/kg) mandates further optimization to enhance the therapeutic index.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of the thiadiazole substituents to optimize potency and reduce off-target effects.
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, and clearance in mammalian models.
-
Combination Therapies: Evaluating synergies with existing antimicrobials or chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume